

An In-depth Technical Guide to the Physical Properties of (4-Aminocyclohexyl)methanol

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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B3021549

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Introduction: The Significance of (4-Aminocyclohexyl)methanol in Research and Development

(4-Aminocyclohexyl)methanol is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group. This unique structure, existing as distinct cis and trans stereoisomers, makes it a valuable building block in medicinal chemistry and materials science. The presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications, enabling its incorporation into diverse molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.

The physical properties of **(4-Aminocyclohexyl)methanol**, particularly its melting point and solubility, are critical parameters that profoundly influence its application and handling. For drug development professionals, these properties govern formulation strategies, bioavailability, and purification processes. For materials scientists, they dictate polymer synthesis conditions and the ultimate physical characteristics of the resulting materials. This guide provides a comprehensive examination of the melting point and solubility of the cis and trans isomers of **(4-Aminocyclohexyl)methanol**, offering both established data and detailed experimental protocols for their determination.

Stereoisomerism and its Impact on Physical Properties

The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers, which exhibit distinct physical properties due to differences in their molecular symmetry and intermolecular forces.

- **trans-(4-Aminocyclohexyl)methanol:** The substituents are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the amino and hydroxymethyl groups can occupy equatorial positions, leading to a more stable, lower-energy state. This high degree of symmetry allows for efficient packing in the crystal lattice.
- **cis-(4-Aminocyclohexyl)methanol:** The substituents are on the same side of the ring. In the chair conformation, one substituent must be in an axial position while the other is equatorial. This results in a less symmetrical molecule with higher conformational strain compared to the trans isomer.

Generally, a more symmetrical molecule, like the trans isomer, packs more efficiently into a crystal lattice, requiring more energy to break the intermolecular forces, which typically results in a higher melting point and lower solubility compared to the less symmetrical cis isomer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

cis-(4-Aminocyclohexyl)methanol	
	trans-(4-Aminocyclohexyl)methanol More symmetrical, efficient packing
	Less symmetrical, less efficient packing

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Caption: Molecular structures of trans and cis-(4-Aminocyclohexyl)methanol.

Melting Point: A Critical Parameter for Purity and Stability

The melting point is a fundamental thermodynamic property that provides insights into the purity and stability of a crystalline solid. A sharp melting point range is indicative of a high-purity compound, whereas a broad range often suggests the presence of impurities.

Experimental Data for (4-Aminocyclohexyl)methanol Isomers

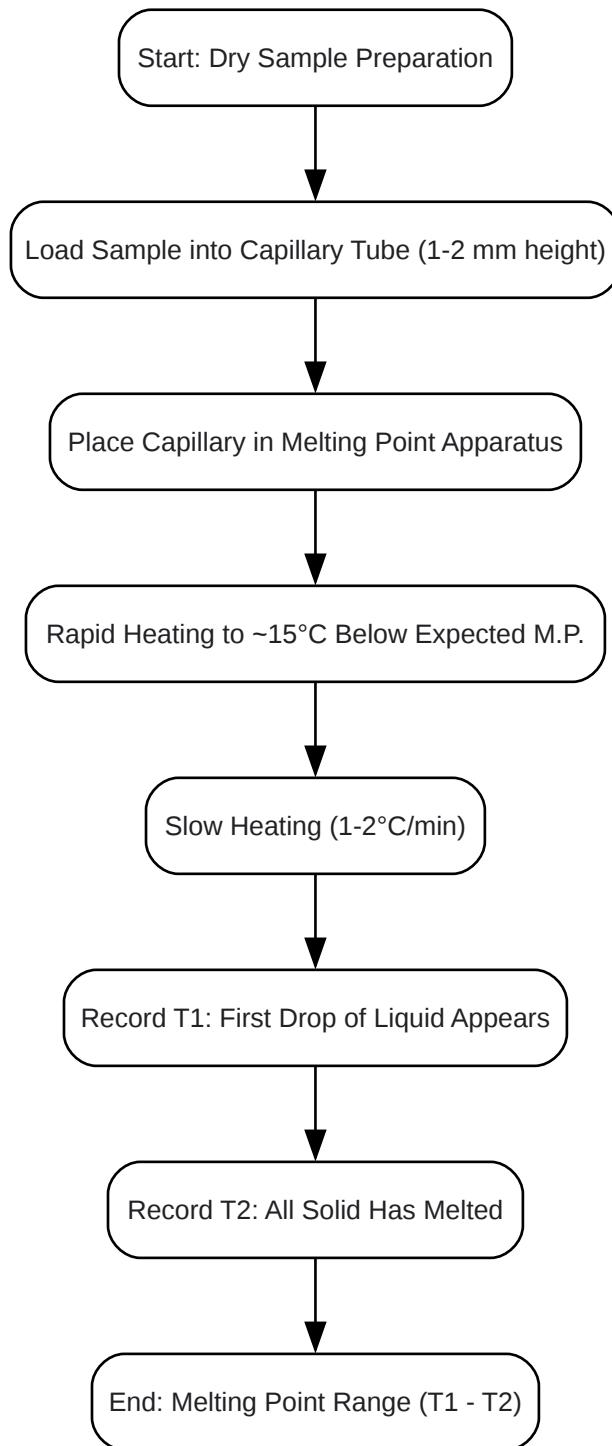
The melting points of the cis and trans isomers of (4-Aminocyclohexyl)methanol differ significantly due to the principles of stereoisomerism discussed previously. Furthermore, the formation of salts, such as hydrochloride salts, drastically alters the melting point due to the introduction of strong ionic interactions.

Compound	CAS Number	Isomer	Reported Melting Point (°C)	Physical State at RT
(4-Aminocyclohexyl)methanol	1467-84-1	trans	146 - 148 ^[5]	White to off-white solid ^[5]
(4-Aminocyclohexyl)methanol	30134-98-6	cis	Data not available	Oil / Liquid
trans-4-Aminocyclohexanemethanol hydrochloride	1504-49-0	trans	178 ^{[6][7][8]}	White to off-white solid ^[6]

Expert Insights: The significant difference in the physical state at room temperature between the cis and trans isomers is a direct consequence of their molecular packing. The highly symmetrical trans isomer can form a stable crystal lattice, resulting in a solid with a relatively high melting point. The less symmetrical cis isomer has weaker intermolecular interactions in the solid state, leading to a much lower melting point, so low that it often exists as a liquid or oil at room temperature. The substantial increase in the melting point of the trans isomer upon formation of the hydrochloride salt is expected, as the ionic forces in the salt's crystal lattice are much stronger than the hydrogen bonding and van der Waals forces in the free base.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.



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Caption: Workflow for Capillary Melting Point Determination.

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing in the capillary tube.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the sample is 1-2 mm high.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
- Accurate Melting Point Determination: With a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

Trustworthiness of the Protocol: A pure compound will exhibit a sharp melting point range (typically 0.5-1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.

Solubility: A Key Factor in Formulation and Application

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of **(4-Aminocyclohexyl)methanol** is dictated by its ability to form hydrogen bonds via its amino and hydroxyl groups, and the nonpolar nature of its cyclohexane ring. The "like dissolves like" principle is a useful guide for predicting solubility.

Predicted and Observed Solubility of (4-Aminocyclohexyl)methanol Isomers

Due to the presence of both polar (amine and alcohol) and nonpolar (cyclohexane ring) moieties, **(4-Aminocyclohexyl)methanol** is expected to be soluble in a range of solvents.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. Therefore, good solubility is expected.[9]
- Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility.
- Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclohexane ring will have favorable van der Waals interactions with nonpolar solvents, but the polar functional groups will be poorly solvated, likely resulting in low solubility.

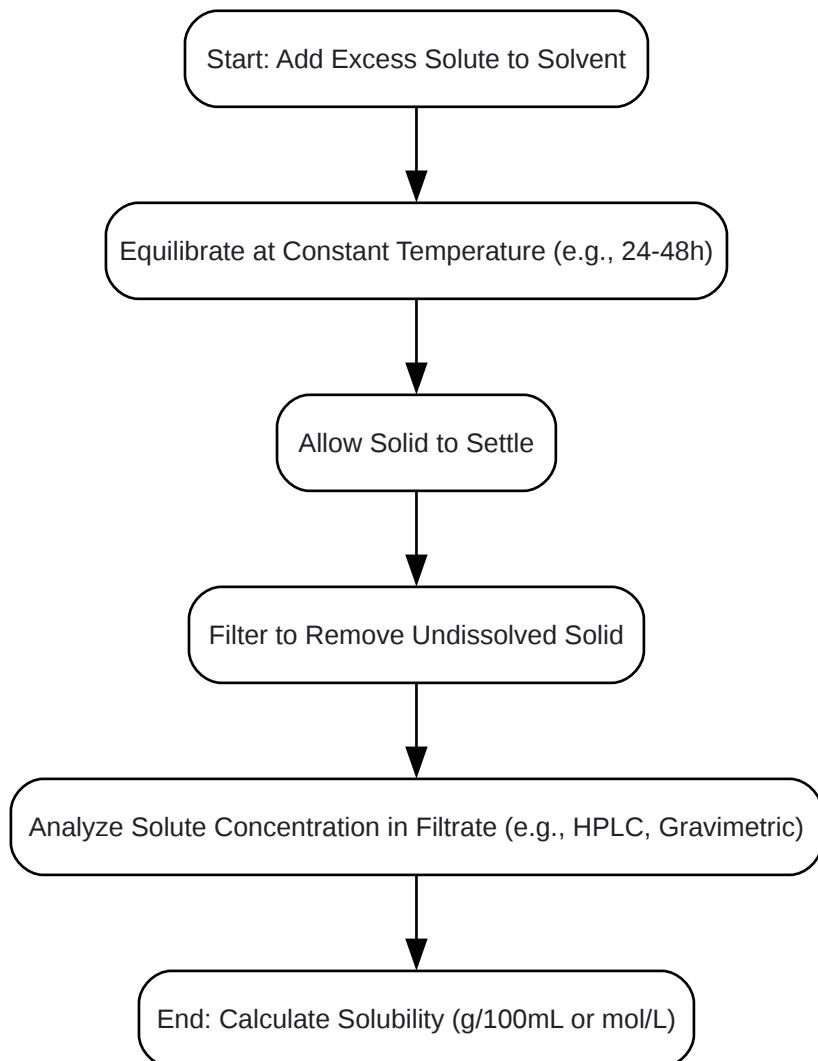
While specific quantitative solubility data for the individual isomers is not widely available in the literature, qualitative information for **trans-(4-Aminocyclohexyl)methanol** indicates that it is soluble in chloroform, dichloromethane, and methanol.[5]

Solvent	Solvent Type	Predicted Solubility of (4-Aminocyclohexyl)methanol
Water	Polar Protic	High
Methanol	Polar Protic	High
Ethanol	Polar Protic	High
Acetone	Polar Aprotic	Moderate to High
Dichloromethane	Polar Aprotic	Moderate to High
Toluene	Nonpolar	Low
Hexane	Nonpolar	Low

Expert Insights: The cis isomer, being less symmetrical and potentially having a lower lattice energy, may exhibit slightly higher solubility than the trans isomer in many solvents. However, the dominant factor for solubility in polar solvents is the powerful hydrogen bonding capability, which is present in both isomers. For drug development, aqueous solubility is a paramount concern, and the presence of the amine group allows for salt formation (e.g., with HCl) to significantly enhance it.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.



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Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

- Preparation: Add an excess amount of the solid **(4-Aminocyclohexyl)methanol** to a known volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.
- Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.
- Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter is recommended. Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as HPLC, GC, or by gravimetric analysis after solvent evaporation.
- Calculation: Calculate the solubility based on the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Trustworthiness of the Protocol: This method ensures that the measured solubility is the true equilibrium solubility, provided that the equilibration time is sufficient and the temperature is precisely controlled. Verifying that the amount of dissolved solute does not change with additional equilibration time confirms that equilibrium has been reached.

Conclusion

The stereochemistry of **(4-Aminocyclohexyl)methanol** is the primary determinant of its physical properties. The more symmetrical trans isomer is a solid at room temperature with a melting point of 146-148°C, while the less symmetrical cis isomer is a liquid. Both isomers are expected to be highly soluble in polar protic solvents due to their hydrogen bonding capabilities. The formation of a hydrochloride salt with the trans isomer significantly increases its melting point to 178°C, highlighting the strong influence of ionic interactions. For

researchers, scientists, and drug development professionals, a thorough understanding and empirical determination of these properties are indispensable for the successful application of this versatile chemical building block. The provided protocols offer robust and reliable methods for obtaining these critical data points in the laboratory.

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